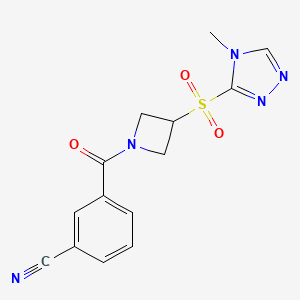

3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a sulfonyl group, an azetidine ring, a carbonyl group, and a benzonitrile group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions of 4-methyl-4H-1,2,4-triazole with other reagents .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the 1,2,4-triazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, compounds containing a 1,2,4-triazole ring are generally stable and exhibit good thermal properties .Wissenschaftliche Forschungsanwendungen

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, closely related to the structure , have been studied for their antifungal activity and immunomodulating properties. These compounds exhibit significant in vivo efficacy against Candida species, attributing their action to the metabolic conversion to active antifungal compounds and the capability to stimulate the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).

Broad Biological Activities of Triazole Derivatives

Novel triazole derivatives have been the subject of patents and research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The structural flexibility of triazoles allows for varied biological applications, underscoring the importance of such compounds in drug development (V. Ferreira et al., 2013).

Triazine-Based Compounds and Pharmacological Activity

Triazine, another core structure similar to triazoles, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral effects. The triazine scaffold serves as a promising core moiety for future drug development due to its potent pharmacological activities (Tarawanti Verma et al., 2019).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of azole compounds, specifically through the ABTS/PP decolorization assay, sheds light on the reaction pathways contributing to their antioxidant properties. This research contributes to understanding the specificity and relevance of these compounds in various biological contexts, including their potential therapeutic applications (I. Ilyasov et al., 2020).

Synthesis and Properties of Triazole Derivatives

The synthesis and physico-chemical properties of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, have been extensively studied. These compounds find applications in medicine, pharmacy, engineering, and agriculture, highlighting the versatility of triazole derivatives in scientific research (V. Parchenko, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S/c1-18-9-16-17-14(18)23(21,22)12-7-19(8-12)13(20)11-4-2-3-10(5-11)6-15/h2-5,9,12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUVMHWDTNQBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2798352.png)

![3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2798355.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B2798365.png)

![3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one](/img/structure/B2798366.png)

![N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE](/img/structure/B2798370.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2798375.png)